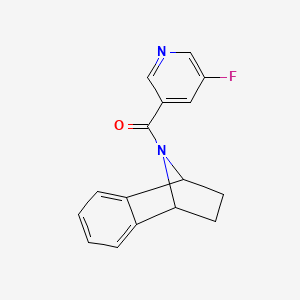

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Description

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRKBBXPVFLZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Synthesis of the Tetrahydro-epiminonaphthalene: This involves the reduction of naphthalene derivatives followed by cyclization reactions to introduce the epimine group.

Coupling Reaction: The final step involves coupling the fluoropyridine with the tetrahydro-epiminonaphthalene using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to biological targets, while the tetrahydro-epiminonaphthalene structure can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-8-yl)methanone: Similar structure but with a different position of the epimine group.

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-7-yl)methanone: Another positional isomer with potential differences in biological activity.

Uniqueness: The unique combination of a fluorinated pyridine and a tetrahydro-epiminonaphthalene structure in (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development in various scientific fields.

Q & A

Basic Question: What are the key synthetic challenges in preparing (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, and how can they be methodologically addressed?

Answer:

The synthesis of this compound involves coupling fluoropyridine and tetrahydroepiminonaphthalene moieties, which requires precise control of reaction conditions. Key challenges include:

- Fluorine Reactivity : Fluorine substituents can sterically hinder coupling reactions. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., XPhos) improves yield .

- Epiminonaphthalene Stability : The tetrahydroepiminonaphthalene core is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and using stabilizing agents (e.g., BHT) mitigates degradation .

- Purification : Chromatographic separation on silica gel with gradient elution (hexane/EtOAc) is recommended, followed by HPLC validation (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. in vitro cytotoxicity) be resolved methodologically?

Answer:

Data contradictions often arise from differences in experimental models or assay conditions. A systematic approach includes:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation) .

- Receptor Profiling : Use radioligand binding assays (e.g., ³H-labeled antagonists) to confirm target specificity. Discrepancies may indicate off-target effects, requiring SPR (surface plasmon resonance) analysis .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess variability between replicates (e.g., 4 replicates per condition, as in ).

Basic Question: What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies fluoropyridine (δ ~8.2 ppm) and epiminonaphthalene (δ ~3.5 ppm) protons. ¹⁹F NMR confirms fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₆H₁₄FN₂O: 285.1134) validates molecular weight .

- HPLC-PDA : Purity >98% is achievable using a C18 column (5 µm, 4.6 x 250 mm) with 0.1% TFA in acetonitrile/water (gradient: 40%→80% over 20 min) .

Advanced Question: How can the compound’s environmental fate be modeled to assess ecological risks in long-term studies?

Answer:

Adopt a tiered approach per the INCHEMBIOL framework :

Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask method. High logP (>3) suggests bioaccumulation potential.

Biotic/Abiotic Degradation : Conduct OECD 301B (ready biodegradability) and hydrolysis studies (pH 4–9, 25°C).

Ecotoxicology : Use Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201). Data integration via QSAR models predicts ecosystem-level impacts .

Advanced Question: What theoretical frameworks justify the compound’s use in neurological disorder research, given its structural similarity to known sigma-1 receptor ligands?

Answer:

The compound’s naphthalene-epiminonaphthalene scaffold aligns with the "pharmacophore model" for sigma-1 ligands, which emphasizes:

- Aromatic π-Stacking : Molecular docking (AutoDock Vina) shows binding to Tyr103 and Trp164 residues in the receptor’s hydrophobic pocket .

- Fluorine Substitution : Enhances blood-brain barrier permeability (calculated via PAMPA-BBB assay). Validate using in silico ADMET predictors (e.g., SwissADME) .

- Functional Studies : Electrophysiological assays (patch-clamp) on neuronal cultures confirm modulation of Ca²⁺ signaling, linking structure to activity .

Basic Question: How should researchers design a stability study to evaluate the compound under varying storage conditions?

Answer:

Follow ICH Q1A(R2) guidelines:

- Forced Degradation : Expose to heat (40°C, 75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) .

- Analytical Endpoints : Monitor degradation via HPLC-UV (peak area %), with LC-MS identification of degradants.

- Kinetic Modeling : Calculate shelf-life using Arrhenius equation (Eₐ ~85 kJ/mol typical for fluorinated compounds) .

Advanced Question: What methodological strategies address low reproducibility in synthesizing enantiomerically pure forms of the compound?

Answer:

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution (Candida antarctica lipase) .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during ketone formation to control stereochemistry (≥98% ee) .

- Circular Dichroism (CD) : Validate enantiopurity with CD spectra (190–300 nm) and compare to reference standards .

Advanced Question: How can computational methods optimize the compound’s pharmacokinetic profile while retaining target affinity?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) to identify flexible regions for modification .

- Metabolite Prediction : Use GLORYx to predict Phase I/II metabolites and adjust substituents (e.g., replacing fluorine with deuterium) to reduce hepatic clearance .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to balance logD (1–3) and PSA (<90 Ų) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.